4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione
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Overview
Description
4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione is a heterocyclic compound that belongs to the class of pyrrolocarbazoles. This compound is characterized by a fused ring system that includes a pyrrole ring and a carbazole moiety. It has garnered significant interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-indolylmaleimides with alkynes, leading to the formation of the desired pyrrolocarbazole scaffold . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyrrolocarbazole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its kinase inhibition properties, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione involves its interaction with specific molecular targets. It binds to the ATP-binding site of kinases such as Wee1 and Chk1, inhibiting their activity . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with conserved water molecules in the ATP-binding site enhances its binding affinity and selectivity .
Comparison with Similar Compounds
4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione can be compared with other pyrrolocarbazole derivatives, such as:
9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione: This compound also inhibits Wee1 and Chk1 kinases but has different substituents that affect its potency and selectivity.
9-amino-4-(2-chlorophenyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione: This derivative has been studied for its structure-activity relationships and shows variations in biological activity due to the presence of different functional groups.
Properties
Molecular Formula |
C15H10N2O2 |
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Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-methyl-6H-pyrrolo[3,4-c]carbazole-1,3-dione |
InChI |
InChI=1S/C15H10N2O2/c1-7-6-10-12(8-4-2-3-5-9(8)16-10)13-11(7)14(18)17-15(13)19/h2-6,16H,1H3,(H,17,18,19) |
InChI Key |
DSCSSQAANWCYAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N2)C4=C1C(=O)NC4=O |
Origin of Product |
United States |
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